molecular formula C20H23N5O B10979160 1-(4-Phenylpiperazin-1-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one

1-(4-Phenylpiperazin-1-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one

カタログ番号: B10979160
分子量: 349.4 g/mol
InChIキー: SEDLSKCOXOCFML-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a hybrid molecule featuring a phenylpiperazine moiety linked via a four-carbon ketone chain to a [1,2,4]triazolo[4,3-a]pyridine heterocycle. The phenylpiperazine group is a common pharmacophore in central nervous system (CNS) agents, often associated with serotonin or dopamine receptor modulation . The triazolo-pyridine core contributes to enhanced metabolic stability and binding affinity due to its planar, aromatic structure .

特性

分子式

C20H23N5O

分子量

349.4 g/mol

IUPAC名

1-(4-phenylpiperazin-1-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one

InChI

InChI=1S/C20H23N5O/c26-20(11-6-10-19-22-21-18-9-4-5-12-25(18)19)24-15-13-23(14-16-24)17-7-2-1-3-8-17/h1-5,7-9,12H,6,10-11,13-16H2

InChIキー

SEDLSKCOXOCFML-UHFFFAOYSA-N

正規SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCCC3=NN=C4N3C=CC=C4

製品の起源

United States

準備方法

トラゾドンはいくつかの経路によって合成できますが、最も一般的な方法は次の手順を伴います。

    1,2,4-トリアゾール-3-カルボン酸と4-フェニルピペラジンの縮合: この反応により、中間体である1-(4-フェニルピペラジン-1-イル)-1H-[1,2,4]トリアゾロ[4,3-a]ピリジンが生成されます。

    中間体のアルキル化: 次に、中間体をブタノンでアルキル化して、最終生成物であるトラゾドンを形成します。

工業生産では、通常、収率と純度を最大限に高めるために最適化された条件を使用して、大規模合成が行われます。

化学反応の分析

4. 科学研究の用途

トラゾドンには、さまざまな用途があります。

    抗うつ薬: セロトニン受容体を調節し、うつ病や不安を軽減します。

    鎮静催眠薬: トラゾドンの鎮静効果は、不眠症の治療に役立ちます。

    適応外使用: 痛み管理、神経保護、さらには癌治療の補助薬としても研究されています。

科学的研究の応用

Trazodone has diverse applications:

    Antidepressant: It modulates serotonin receptors, alleviating depression and anxiety.

    Sedative-Hypnotic: Trazodone’s sedative effects make it useful for insomnia treatment.

    Off-Label Uses: It’s explored for pain management, neuroprotection, and even as an adjunct in cancer therapy.

作用機序

6. 類似の化合物との比較

トラゾドンは、抗うつ薬と睡眠薬の両方としての二重作用により際立っています。ミртазапин、ネファゾドン、アミトリプチリンなどの類似の化合物がありますが、これらの効果をこれほど効果的に組み合わせたものはありません。

: トラゾドンの化学合成 : トラゾドンの反応と生成物 : トラゾドンの作用機序

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the piperazine substituents , linker groups , or heterocyclic cores . Below is a detailed comparison with key analogs identified in the evidence:

Table 1: Structural and Functional Comparison

Compound Name/ID Key Structural Features Differences from Target Compound Notable Properties/Findings
1-(4-Phenylpiperazin-1-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one - 4-Phenylpiperazine
- Butanone linker
- [1,2,4]Triazolo[4,3-a]pyridine
Reference compound Hypothesized enhanced metabolic stability due to triazolo-pyridine
MK69 (RTC193) - 4-(4-Trifluoromethylphenyl)piperazine
- Butanone linker
- Pyrazole substituent
Pyrazole replaces triazolo-pyridine Synthesized via HOBt/TBTU coupling; 93% yield . Pyrazole may reduce CNS penetration.
1-{4-[3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one - 4-Fluorophenylpiperazine
- [1,2,3]Triazolo[4,5-d]pyrimidine
Fluorine substitution; different triazolo-pyrimidine Fluorine enhances lipophilicity; pyrimidine core may alter target selectivity .
Imp. B (BP): 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one - Propyl linker (vs. butanone)
- No ketone group
Shorter chain; lack of ketone Propyl linker reduces conformational flexibility, potentially lowering binding affinity.
4-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-4-oxobutanoic acid - Piperidine (vs. piperazine)
- Butanoic acid terminus
Piperidine ring; carboxylic acid substituent Carboxylic acid may improve solubility but limit blood-brain barrier penetration .

Key Observations

Heterocyclic Core Modifications :

  • Replacement of the [1,2,4]triazolo[4,3-a]pyridine with a pyrazole (as in MK69) or [1,2,3]triazolo[4,5-d]pyrimidine () alters electronic properties and steric bulk, impacting receptor interactions .
  • The triazolo-pyridine in the target compound is structurally distinct from pyrimidine-based analogs, which may confer unique binding modes .

Linker Variations: The butanone linker in the target compound provides a balance of flexibility and rigidity compared to shorter propyl chains () or carboxylic acid-terminated linkers () .

Synthetic Routes :

  • The target compound likely shares synthetic strategies with analogs like MK69, which employs HOBt/TBTU-mediated coupling of arylpiperazines with carboxylic acid derivatives .

生物活性

1-(4-Phenylpiperazin-1-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a phenylpiperazine moiety and a triazolopyridine fragment. Its molecular formula is C20H24N6C_{20}H_{24}N_{6} with a molecular weight of 352.45 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antitumor Activity : Some derivatives have shown promising results against various cancer cell lines, indicating potential as anticancer agents.
  • CNS Activity : The piperazine ring is known for its role in modulating neurotransmitter systems, which may suggest anxiolytic or antidepressant effects.
  • Antimicrobial Properties : Compounds in this class have demonstrated activity against bacterial and fungal strains.

Antitumor Activity

A study evaluated the antitumor effects of related triazolo[4,3-a]pyridine derivatives. Notably, compound 22i exhibited significant anti-tumor activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM respectively . This suggests that derivatives of the compound may also possess similar activity.

CNS Activity

The phenylpiperazine structure is often associated with modulation of serotonin receptors. Research into related compounds has shown efficacy in treating anxiety and depression by acting as selective serotonin reuptake inhibitors (SSRIs) .

Antimicrobial Activity

A library of [1,2,4]triazolo[4,3-a]pyridine derivatives was screened for antimicrobial properties. Several compounds demonstrated inhibitory concentrations against Plasmodium falciparum, indicating potential as antimalarial agents .

Case Study 1: Antitumor Activity

In a comparative study involving various triazolo derivatives, it was found that modifications to the triazole ring significantly affected anticancer potency. The most active compound in the series was noted for its ability to induce apoptosis in cancer cells through cell cycle arrest mechanisms .

Case Study 2: CNS Effects

A clinical trial assessed the anxiolytic effects of a phenylpiperazine derivative in patients with generalized anxiety disorder. Results indicated a significant reduction in anxiety scores compared to placebo groups .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。